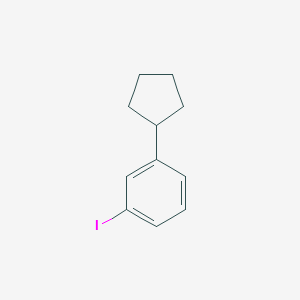

1-cyclopentyl-3-iodobenzene

Description

Significance of Aryl Halides as Synthetic Building Blocks

Aryl halides, organic compounds where a halogen atom is directly attached to an aromatic ring, are of paramount importance in the chemical industry and academic research. iitk.ac.infiveable.meanylearn.aichemistrylearner.com They serve as crucial intermediates in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.infiveable.melibretexts.org The reactivity of aryl halides is largely dictated by the nature of the halogen atom, with the carbon-halogen bond strength decreasing down the group (F > Cl > Br > I). This trend renders aryl iodides the most reactive among the aryl halides in many synthetically important reactions. fiveable.melibretexts.org

The stability of the aromatic ring, combined with the specific reactivity of the carbon-halogen bond, allows for selective transformations, making aryl halides indispensable precursors for creating new carbon-carbon and carbon-heteroatom bonds. fiveable.mechemistrylearner.com Their applications range from their use as solvents to their role as starting materials in the production of everything from anti-inflammatory drugs like ibuprofen (B1674241) to complex materials. iitk.ac.in

Role of the Aryl Iodide Moiety in Transition Metal-Catalyzed Transformations

The aryl iodide moiety is particularly significant in the realm of transition metal-catalyzed cross-coupling reactions. fiveable.mechemistrylearner.com These reactions, which include Nobel Prize-winning methodologies like the Suzuki, Heck, and Sonogashira couplings, have revolutionized the way organic chemists approach the synthesis of complex molecules. fiveable.mersc.orgwikipedia.org The exceptional reactivity of the carbon-iodine (C-I) bond makes aryl iodides highly effective substrates for these transformations. wikipedia.org

The key step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent transition metal center, typically palladium, nickel, or copper. rsc.orgresearchgate.netacs.org The C-I bond is the weakest among the carbon-halogen bonds, facilitating its cleavage and subsequent oxidative addition to the metal catalyst. nih.govcmu.edunih.gov This initial activation is often the rate-determining step, and the higher reactivity of aryl iodides allows these reactions to proceed under milder conditions and with greater efficiency compared to their chloro and bromo counterparts. fiveable.melibretexts.orgnih.gov This enhanced reactivity profile is a significant advantage in the synthesis of intricate molecules where sensitive functional groups must be tolerated. acs.org

The general reactivity trend for aryl halides in oxidative addition is:

Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F

This reactivity is influenced by both the bond dissociation energy and the polarizability of the carbon-halogen bond. libretexts.orgnih.gov The lower bond energy and higher polarizability of the C-I bond contribute to its facile cleavage by the metal catalyst. cmu.edunih.govrsc.orgnih.govresearchgate.net

Contextualization of 1-Cyclopentyl-3-iodobenzene within Contemporary Organic Chemistry Research

Within the broad class of functionalized aryl iodides, this compound emerges as a molecule of interest in contemporary organic chemistry research. Its structure, featuring a bulky, non-polar cyclopentyl group meta to the iodo substituent, provides a unique combination of steric and electronic properties. This substitution pattern can influence the regioselectivity and efficiency of cross-coupling reactions and other transformations.

The presence of the cyclopentyl group can be leveraged to create specific three-dimensional molecular architectures and to probe the steric limitations of catalytic systems. Furthermore, the iodo group serves as a versatile handle for the introduction of a wide array of functional groups, making this compound a valuable starting material for the synthesis of novel organic materials, potential pharmaceutical candidates, and complex molecular probes for studying biological systems. Its utility is exemplified in the synthesis of various substituted aromatic compounds where the cyclopentyl moiety can impart desirable properties such as increased lipophilicity.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are crucial for its handling, reactivity, and applications in synthesis.

| Property | Value |

| CAS Number | 91131-69-0 |

| Molecular Formula | C11H13I |

| Molecular Weight | 272.13 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

This data is compiled from available chemical supplier information. aaronchem.com

Synthesis of this compound

The synthesis of this compound can be approached through several established methods in organic chemistry. A common strategy involves the introduction of the cyclopentyl group onto an iodinated benzene (B151609) ring or the iodination of a cyclopentyl-substituted benzene.

One plausible synthetic route is the Friedel-Crafts alkylation of iodobenzene (B50100) with cyclopentene (B43876) or a cyclopentyl halide in the presence of a Lewis acid catalyst. However, this can lead to a mixture of ortho, meta, and para isomers, requiring separation.

A more regioselective approach would be the reaction of a Grignard reagent derived from 1-bromo-3-iodobenzene (B1265593) with a cyclopentyl electrophile, or conversely, the reaction of 3-iodophenylmagnesium bromide with a cyclopentylating agent.

Another viable method involves the diazotization of 3-cyclopentylaniline, followed by a Sandmeyer-type reaction with potassium iodide. This route offers good control over the substitution pattern.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond, making it a valuable substrate for a variety of transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient coupling with various partners under relatively mild conditions.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form C-C bonds. This is a powerful method for constructing biaryl structures or introducing new alkyl or aryl substituents.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes. rsc.org

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to generate substituted alkynes. wikipedia.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, leading to the synthesis of substituted anilines.

Stille Coupling: Palladium-catalyzed reaction with organostannanes. rsc.org

Negishi Coupling: Palladium- or nickel-catalyzed coupling with organozinc reagents. nih.gov

These reactions highlight the versatility of this compound as a building block for accessing a wide diversity of more complex molecules.

Formation of Organometallic Reagents

The C-I bond in this compound can be readily converted into an organometallic species.

Grignard Reagent Formation: Reaction with magnesium metal yields 3-cyclopentylphenylmagnesium iodide. This Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.

Organolithium Reagent Formation: Reaction with strong bases like n-butyllithium can lead to either lithium-halogen exchange or deprotonation at an ortho position, depending on the reaction conditions.

The formation of these organometallic intermediates opens up a different set of synthetic possibilities beyond transition metal catalysis.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13I/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGZKUTYUFZOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cross Coupling Reactions of 1 Cyclopentyl 3 Iodobenzene or Analogous Aryl Iodides

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures from readily available precursors. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Cross-Coupling for C(aryl)-C(alkyl/aryl) Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. It involves the reaction of an organohalide, such as an aryl iodide, with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura reaction demonstrates a broad substrate scope, accommodating a wide variety of organoboron reagents and aryl iodides. Aryl iodides bearing both electron-donating and electron-withdrawing substituents readily participate in the coupling. thieme-connect.com The versatility of the reaction is further enhanced by the range of compatible organoboron partners.

Arylboronic Acids : A diverse array of substituted and unsubstituted arylboronic acids can be coupled with aryl iodides to form biaryl structures. This includes boronic acids with different electronic properties and steric demands. nih.govfrontiersin.orgnih.gov

Heteroarylboronic Acids : Heterocyclic moieties are prevalent in pharmaceuticals and functional materials. The Suzuki-Miyaura coupling effectively incorporates these structures by using heteroarylboronic acids or their derivatives, such as potassium heteroaryltrifluoroborates, which often exhibit enhanced stability. nih.gov

Alkylboronic Acids and Derivatives : The formation of aryl-alkyl bonds is also achievable. Primary alkylboronic acids and their corresponding trifluoroborate salts are effective coupling partners. researchgate.netresearchgate.net Secondary alkylboron reagents are generally less reactive, though cyclopropylboronic acid derivatives are a notable exception due to the unique hybridization of the cyclopropane (B1198618) ring. researchgate.net

The following table illustrates the broad scope of the Suzuki-Miyaura coupling with various aryl iodides and organoboron reagents under palladium catalysis.

| Aryl Iodide Partner | Organoboron Partner | Product Type | Typical Yield |

|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | Aryl-Aryl | Good to Excellent acs.org |

| Iodobenzene (B50100) | 2-Thienylboronic acid | Aryl-Heteroaryl | Excellent nih.gov |

| 4-Iodotoluene | Potassium 2-pyridyltrifluoroborate | Aryl-Heteroaryl | Excellent nih.gov |

| 1-Iodo-4-nitrobenzene | n-Butylboronic acid | Aryl-Alkyl | Good researchgate.net |

| Methyl 4-iodobenzoate | Cyclopropylboronic acid | Aryl-Alkyl (Cyclopropyl) | Good researchgate.net |

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling, profoundly influencing reaction rates, catalyst stability, and selectivity. Ligands modulate the electronic and steric environment of the metal, which in turn affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Monodentate Phosphine (B1218219) Ligands : Simple phosphine ligands like triphenylphosphine (B44618) (PPh₃) are commonly used. However, employing monodentate ligands that are bulkier than PPh₃, such as tri(o-tolyl)phosphine (P(o-tol)₃), can lead to efficient couplings of aryl iodides. acs.org Electron-rich and sterically demanding ligands generally accelerate both the oxidative addition and the reductive elimination steps.

Bidentate Phosphine Ligands : Bidentate ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), form stable chelate complexes with palladium that can prevent catalyst deactivation and promote high catalytic turnover. These are often the ligands of choice for challenging substrates.

Buchwald Ligands : A class of bulky, electron-rich biaryl phosphine ligands, such as SPhos and RuPhos, have been developed that are highly effective for a wide range of Suzuki-Miyaura couplings, including those involving less reactive aryl chlorides and sterically hindered substrates. nih.gov These ligands facilitate the formation of the active monoligated Pd(0) species necessary for the catalytic cycle.

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very stable bonds to the metal center and are often highly effective in promoting reactions with challenging substrates, sometimes outperforming phosphine ligands.

In some cases, an excess of a ligand can have an inhibitory effect. For instance, studies have shown that an excess of PPh₃ can lead to less efficient couplings of aryl iodides at lower temperatures, possibly by hindering the turnover of key palladium(II) intermediates in the catalytic cycle. acs.org

The base is an indispensable component of the Suzuki-Miyaura reaction, playing a crucial role in the transmetalation step. While the exact mechanism can be complex and dependent on the specific reaction conditions, two primary pathways are generally proposed for the function of the base.

Boronate Formation Pathway : The most widely accepted role of the base (commonly hydroxide (B78521), carbonate, or phosphate) is to activate the organoboron species. The base reacts with the Lewis acidic boronic acid (RB(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, the trihydroxyboronate anion [RB(OH)₃]⁻. researchgate.netsemanticscholar.org This anionic species is more readily transferred from boron to the palladium center during transmetalation than the neutral boronic acid. researchgate.netsemanticscholar.org Computational and experimental data strongly support that the catalytic cycle proceeds through this pathway, where the base first interacts with the organoboronic acid. acs.orgnih.gov

Oxo-Palladium Pathway : An alternative or concurrent pathway involves the reaction of the base with the palladium-halide complex (LₙPd(Ar)X) formed after oxidative addition. In this mechanism, the halide ligand is replaced by a hydroxide or alkoxide from the base to form a palladium-hydroxide or palladium-alkoxide complex (LₙPd(Ar)OH). This complex is then proposed to undergo transmetalation with the neutral boronic acid. This pathway may be significant, particularly under certain reaction conditions. researchgate.net

The choice and amount of base can also influence selectivity when competing boronic acids are present in the reaction mixture. semanticscholar.org Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (NaOH).

Sonogashira Cross-Coupling for C(aryl)-C(alkynyl) Bond Formation

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

The Sonogashira coupling exhibits a broad and versatile substrate scope, making it a widely applied transformation in organic synthesis. Aryl iodides are particularly reactive electrophiles for this coupling due to the facile oxidative addition to the Pd(0) catalyst.

The reaction accommodates a wide range of terminal alkynes, including:

Arylacetylenes : Alkynes bearing aromatic and heteroaromatic substituents couple efficiently.

Alkylacetylenes : Both straight-chain and branched alkylacetylenes are suitable substrates.

Functionalized Alkynes : Terminal alkynes containing various functional groups, such as alcohols, silyl (B83357) ethers, and esters, can be used, highlighting the reaction's functional group tolerance.

Similarly, the aryl iodide partner can be varied extensively. The reaction is compatible with aryl iodides containing both electron-donating and electron-withdrawing groups, as well as sterically demanding substitution patterns. researchgate.net While the classic Sonogashira reaction uses a dual palladium/copper catalytic system, copper-free versions have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction. organic-chemistry.orgnih.gov

The following table provides examples of the Sonogashira coupling, demonstrating its wide applicability with different aryl iodides and terminal alkynes.

| Aryl Iodide Partner | Terminal Alkyne Partner | Product Type | Reference |

|---|---|---|---|

| Iodobenzene | Phenylacetylene | Diarylalkyne | youtube.com |

| 4-Iodoanisole | 1-Hexyne | Aryl-Alkylalkyne | organic-chemistry.org |

| 1-Iodo-4-nitrobenzene | Ethynyltrimethylsilane | Silyl-protected Arylalkyne | organic-chemistry.org |

| 3-Iodopyridine | Propargyl alcohol | Functionalized Arylalkyne | Generic Example |

| 2-Iodonaphthalene | Cyclohexylacetylene | Aryl-Alkylalkyne | Generic Example |

Conditions for Copper Co-catalyzed and Copper-Free Sonogashira Reactions

The Sonogashira reaction is a fundamental method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. vander-lingen.nlrsc.org Traditionally, this reaction is performed using a dual catalytic system of palladium and a copper(I) co-catalyst. vander-lingen.nlrsc.org However, concerns over the formation of alkyne homocoupling byproducts (Glaser coupling) promoted by copper have led to the development of numerous copper-free protocols. vander-lingen.nl

In the copper co-catalyzed approach, the reaction typically involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, most commonly copper(I) iodide (CuI). The proposed mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex generated from the oxidative addition of the aryl iodide to the Pd(0) catalyst. vander-lingen.nlrsc.org

Copper-free Sonogashira reactions have been developed to circumvent the issue of Glaser coupling. vander-lingen.nlpitt.edu These methods rely on a palladium catalyst and a base, often an amine, which is strong enough to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium complex. vander-lingen.nl Various palladium sources, ligands, and bases have been optimized for these conditions. For instance, palladium on charcoal has been shown to be an effective and reusable catalyst for the copper-free Sonogashira coupling of aryl chlorides in the presence of a bulky, electron-rich ligand like XPhos. rsc.org Recent advancements have even enabled these reactions to proceed at room temperature. acs.orgnih.gov Aryl iodides are generally more reactive substrates than the corresponding bromides or chlorides, often leading to higher yields and milder reaction conditions in both copper-co-catalyzed and copper-free systems. rsc.orgnih.gov

The table below summarizes typical conditions for both methodologies.

| Component | Copper Co-catalyzed Sonogashira | Copper-Free Sonogashira |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃, Pd/C, [DTBNpP]Pd(crotyl)Cl |

| Copper Co-catalyst | CuI | None |

| Ligand | Triphenylphosphine (often part of the Pd complex) | XPhos, cataCXium A, various phosphines |

| Base | Amines (e.g., triethylamine (B128534), diisopropylamine) | Amines (e.g., DABCO), inorganic bases (e.g., Cs₂CO₃, K₂CO₃) |

| Solvent | THF, DMF, Acetonitrile (B52724) | THF, DMSO, 1,4-Dioxane, Water |

| Temperature | Room temperature to reflux | Room temperature to 130°C |

Heck Reaction for C(aryl)-C(alkene) Bond Formation

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming a carbon-carbon bond between an unsaturated halide, such as 1-cyclopentyl-3-iodobenzene, and an alkene. organic-chemistry.orgwikipedia.org This transformation creates a substituted alkene by effectively attaching the aryl group to one of the carbons of the double bond. wikipedia.org The reaction is highly valued for its tolerance of a wide variety of functional groups. liverpool.ac.ukprinceton.edu

The generally accepted catalytic cycle involves several key steps: wikipedia.orglibretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond to form an arylpalladium(II) halide complex. wikipedia.orglibretexts.org

Alkene Coordination and Insertion : The alkene coordinates to the palladium complex, followed by a migratory insertion of the alkene into the aryl-palladium bond. This syn-addition step forms the new C-C bond. wikipedia.orglibretexts.org

β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion, forming a palladium-hydride species and releasing the substituted alkene product. wikipedia.orglibretexts.org

Catalyst Regeneration : The Pd(0) catalyst is regenerated by the reductive elimination of HX, a process facilitated by a base (commonly an amine like triethylamine or an inorganic base like potassium acetate). wikipedia.org

Aryl iodides are highly reactive substrates for the Heck reaction, often requiring less forcing conditions compared to aryl bromides or chlorides. researchgate.netnih.gov

Regio- and Stereoselectivity in Olefin Arylation

The Heck reaction is often characterized by high levels of regio- and stereoselectivity.

Regioselectivity refers to which carbon of the alkene double bond the aryl group attaches. For most substrates, the reaction exhibits a strong preference for the aryl group to add to the less sterically hindered carbon atom of the double bond. acs.org This is particularly true for electronically neutral or electron-poor alkenes like acrylates and styrenes, which typically yield the linear (β) product. springernature.comacs.org However, for certain substrates or under specific catalytic conditions (e.g., using cationic palladium species), arylation at the more substituted (α) position can be favored. acs.org

Stereoselectivity in the Heck reaction is typically very high, with a strong preference for the formation of the trans (E) isomer of the resulting alkene. organic-chemistry.org This outcome is a direct consequence of the syn-migratory insertion followed by a syn-β-hydride elimination mechanism. After the insertion step, the molecule must rotate around the newly formed C-C single bond to allow for a hydrogen atom to become syn-coplanar with the palladium for elimination to occur, which preferentially leads to the trans product.

Intramolecular Heck Cyclizations for Ring Formation

The intramolecular Heck reaction (IMHR) is a powerful variant where the reacting aryl halide and alkene are part of the same molecule. organicreactions.orgwikipedia.org This process is a reliable method for constructing a wide range of carbocyclic and heterocyclic ring systems, from small to large rings. organicreactions.orgwikipedia.orgchim.it Because the reaction proceeds under relatively mild and neutral conditions, it is compatible with complex molecules bearing sensitive functional groups. organicreactions.org

A key aspect of intramolecular Heck cyclizations is the regioselectivity of the ring closure, which is often described by Baldwin's rules. The cyclization can proceed via two main pathways:

exo cyclization : The C-C bond forms to the alkene carbon that is not part of the newly formed ring. This is generally the favored pathway for the formation of smaller rings (5- and 6-membered). princeton.edukoreascience.kr

endo cyclization : The C-C bond forms to the alkene carbon that becomes part of the new ring. This pathway is less common for small rings but can become dominant in the formation of medium and large rings. princeton.edu

The intramolecular Heck reaction is particularly useful for creating sterically congested tertiary and quaternary stereocenters. organicreactions.orgwikipedia.orgchim.it

| Cyclization Characteristics | Details |

| Ring Sizes | Can form rings from 4 to 27 atoms. wikipedia.org |

| Favored Pathway | 5-Exo cyclization is the most facile mode. wikipedia.org |

| Stereocenter Formation | Can create tertiary and quaternary centers, often with high diastereoselectivity. organicreactions.orgchim.it |

| Substrate Scope | More tolerant than intermolecular versions; tri- and even tetrasubstituted alkenes can participate. princeton.edulibretexts.org |

Stille Cross-Coupling for C(aryl)-C(tin) Bond Formation

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organic electrophile (like an aryl iodide) and an organostannane (organotin) reagent. wikipedia.orgjk-sci.com This reaction is widely used due to the stability of organostannane reagents to air and moisture and their compatibility with a vast array of functional groups. wikipedia.orgjk-sci.com However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. wikipedia.orgjk-sci.com

The catalytic cycle is analogous to other palladium cross-coupling reactions, involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organostannane reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Reactivity with Organostannane Coupling Partners

A key feature of the Stille reaction is the differential reactivity of the groups attached to the tin atom. Typically, an organostannane of the type R³Sn(R')³ is used, where R is the group to be transferred and R' is a "non-transferable" or "dummy" ligand. The efficiency of the transmetalation step depends on the nature of the R group.

The general order of group transfer reactivity is: Alkynyl > Alkenyl (Vinyl) > Aryl > Allyl = Benzyl > Alkyl libretexts.org

This predictable reactivity allows for the selective transfer of a desired group. For instance, in tributyl(vinyl)tin, the vinyl group will transfer preferentially over the butyl groups. While alkyl groups are considered non-transferable, they can sometimes participate in side reactions, such as homocoupling. wikipedia.orglibretexts.org A wide variety of organostannanes, including aryl, heterocyclic, vinyl, and alkyl tins, are effective coupling partners. libretexts.orgnih.gov

Strategies for Catalytic Tin Recycling and Waste Reduction

To address the toxicity and waste issues associated with stoichiometric use of organotin reagents, several strategies have been developed to use tin in catalytic amounts. nih.gov These methods typically involve a one-pot, tandem process where an active organotin reagent is generated in situ, participates in the Stille coupling, and the resulting tin byproduct is then recycled back into the active form. nih.govmsu.edu

Two prominent approaches are:

The "Sn-O" Approach : This method involves recycling the organotin halide byproduct back into an organotin hydride. nih.govmsu.edu The tin hydride can then react with an alkyne (via hydrostannylation) to generate the needed vinyltin (B8441512) reagent in situ for the Stille coupling. This cycle allows for a significant reduction in the amount of tin required. nih.govmsu.edu

The "Sn-F" Route : This strategy relies on the regeneration of the tin hydride from a trimethyltin (B158744) fluoride (B91410) (Me₃SnF) intermediate. msu.eduacs.orgnih.gov Polymethylhydrosiloxane (PMHS) is used as a reducing agent in the presence of a fluoride source (like KF) to recycle the tin. msu.eduacs.org This method is advantageous as organotin fluorides are often aggregated solids, which can simplify the removal of residual tin from the reaction mixture. msu.eduacs.org

These catalytic approaches not only reduce tin waste by up to 94% but also minimize the hazards and purification challenges associated with organotin compounds. nih.govmsu.edumsu.edu

Negishi Cross-Coupling for C(aryl)-C(zinc) Bond Formation

The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. This reaction is particularly noted for its high functional group tolerance and the reactivity of organozinc reagents. wikipedia.orgchem-station.com

The Negishi coupling exhibits a broad scope with respect to both the organozinc reagent and the aryl iodide coupling partner. A variety of functionalized aryl iodides, including those with ester and nitrile groups, readily participate in the reaction. For instance, a one-pot protocol has been developed where organozinc reagents are generated in situ from organic iodides, avoiding the need to handle sensitive organometallic compounds. This method has been shown to be effective for a range of substrates, including those with electron-donating and electron-withdrawing groups. datapdf.com

The reaction conditions are mild enough to tolerate a wide array of sensitive functional groups. Studies have demonstrated successful couplings with aryl iodides bearing ketones, aldehydes, and even nitro groups. acs.org This high degree of functional group compatibility makes the Negishi coupling a valuable tool in the synthesis of complex molecules. The reaction can be extended to various aryl iodides, including those with ortho, meta, and para substituents, as well as heterocyclic iodides, all of which can yield high diastereoselectivities in certain applications. acs.org

Below is a table illustrating the scope of the Negishi cross-coupling with various functionalized aryl iodides and organozinc reagents.

| Aryl Iodide | Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |

| Ethyl 4-iodobenzoate | 3-Cyanophenylzinc bromide | Pd(PPh₃)₄ | Ethyl 3'-cyanobiphenyl-4-carboxylate | 79 | datapdf.com |

| 2-(Trifluoromethyl)iodobenzene | 4-Cyanophenylzinc bromide | PEPPSI | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | 97 | datapdf.com |

| 4-Iodoacetophenone | (4-Methoxycarbonyl)phenylzinc iodide | Pd(dba)₂ / RuPhos | 4'-Acetyl-4-methoxycarbonylbiphenyl | 80 | acs.org |

| 4-Iodonitrobenzene | (4-Formyl)phenylzinc iodide | Pd(dba)₂ / RuPhos | 4'-Nitro-4-formylbiphenyl | 75 | acs.org |

| 3-Iodopyridine | 4-Fluorophenylzinc chloride | PEPPSI | 3-(4-Fluorophenyl)pyridine | 85 | datapdf.com |

Palladium-Catalyzed C-Heteroatom Bond Formation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of bonds between carbon and heteroatoms. The following subsections explore key palladium-catalyzed reactions that utilize aryl iodides as substrates for the synthesis of amides and arylated amines, and for C-H functionalization.

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides, a source of carbon monoxide (CO), and an amine. This reaction has been extensively developed for aryl iodides, demonstrating broad functional group tolerance. researchgate.net The process can be carried out using gaseous CO or, more conveniently, with bench-stable CO surrogates like molybdenum hexacarbonyl [Mo(CO)₆] or oxalic acid. rsc.orgsemanticscholar.org

The scope of the reaction is extensive, accommodating a wide range of aryl iodides with both electron-donating and electron-withdrawing substituents. researchgate.net Similarly, a variety of primary and secondary amines, including aromatic and aliphatic amines, can be successfully employed as nucleophiles. researchgate.net Recent advancements have even enabled the use of nitroarenes as the amine source in a reductive aminocarbonylation process. semanticscholar.org A notable feature of this reaction is its chemoselectivity, which can be controlled under certain conditions. For example, in the presence of aliphatic aminoalcohols, the reaction can be directed to selectively form either amide alcohols or amide esters by tuning the base and substrate ratio. nih.gov

The following table provides examples of the palladium-catalyzed aminocarbonylation of various aryl iodides.

| Aryl Iodide | Amine/Amide | CO Source | Catalyst System | Product | Yield (%) | Reference |

| Iodobenzene | Morpholine | CO (gas) | Pd(OAc)₂ / PPh₃ | 4-Benzoylmorpholine | 95 | researchgate.net |

| 4-Iodoanisole | Aniline | CO (gas) | Pd(OAc)₂ | 4-Methoxy-N-phenylbenzamide | 92 | researchgate.net |

| 3-Iodotoluene | Benzylamine | CO (gas) | Pd(OAc)₂ | N-Benzyl-3-methylbenzamide | 88 | researchgate.net |

| 1-Iodo-4-nitrobenzene | Piperidine | Mo(CO)₆ | Pd(OAc)₂ / dppp | 4-Nitro-1-(piperidin-1-ylcarbonyl)benzene | 75 | semanticscholar.org |

| 2-Iodophenol | Cyclohexylamine | CO (gas) | Pd(OAc)₂ | N-Cyclohexyl-2-hydroxybenzamide | 56 | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a staple in medicinal and materials chemistry due to its broad substrate scope and functional group tolerance. Aryl iodides are highly effective substrates in this transformation. organic-chemistry.org

The reaction's success is highly dependent on the choice of phosphine ligand, base, and solvent. A variety of catalyst systems have been developed to accommodate a wide range of primary and secondary amines, including heterocyclic amines. libretexts.orgacs.org The reaction can be performed with various bases, with sodium tert-butoxide, lithium hexamethyldisilazide (LHMDS), and cesium carbonate being commonly used, each offering different advantages in terms of reaction rate and functional group compatibility. libretexts.org For instance, while sodium tert-butoxide often leads to high reaction rates, it is incompatible with certain electrophilic functional groups. libretexts.org In contrast, LHMDS can be used for substrates with protic functional groups. libretexts.org

The scope with respect to the aryl iodide is also broad, with successful couplings reported for substrates bearing both electron-donating and electron-withdrawing groups. The reaction is also highly selective for the carbon-iodine bond in the presence of other halide substituents like bromine or chlorine. acs.org

The table below illustrates the scope of the Buchwald-Hartwig amination with various aryl iodides and amines.

| Aryl Iodide | Amine | Catalyst System (Palladium Source / Ligand) | Base | Product | Yield (%) | Reference |

| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 4-Bromo-N-(p-tolyl)aniline | 78 | acs.org |

| 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | N-(3,5-Dimethylphenyl)-4-methylaniline | 97 | acs.org |

| 1-Iodo-4-methoxybenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 4-Methoxy-N-(p-tolyl)aniline | 95 | acs.org |

| 3-Iodopyridine | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 4-Methyl-N-(pyridin-3-yl)aniline | 86 | acs.org |

| 4-Iodoacetophenone | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 1-(4-((4-Methylphenyl)amino)phenyl)ethan-1-one | 61 | acs.org |

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct formation of C-C bonds, avoiding the need for pre-functionalized starting materials. Aryl iodides can play a dual role in these reactions, acting either as the arylating agent or as a substrate for C-H activation.

In the context of direct arylation, aryl iodides are often used to introduce aryl groups onto arene C-H bonds. A variety of catalyst systems have been developed to facilitate this transformation, enabling both intramolecular and intermolecular reactions. rsc.org While aryl iodides are reactive, their use can sometimes be complicated by the inhibitory effects of iodide ions on the catalyst. researchgate.net Despite this, successful direct arylations of simple arenes with aryl iodides have been reported. acs.orgresearchgate.net

Conversely, aryl iodides themselves can be substrates for C-H functionalization. For example, a palladium-catalyzed C-H iodination of arenes has been developed using 2-nitrophenyl iodides as mild iodinating reagents in a formal metathesis reaction. This method allows for the selective iodination at either the meta- or ortho-positions of hydrocinnamic acids and related arenes, assisted by a carboxyl directing group. chinesechemsoc.org

The following table presents examples of C-H functionalization reactions where aryl iodides are used as either the substrate or the arylating reagent.

| Arene Substrate | Aryl Iodide Reagent | Catalyst System | Product | Yield (%) | Reference |

| Benzylpicolinamide | 4-Iodotoluene | Pd(OAc)₂ | 2-(p-Tolyl)benzylpicolinamide | 85 | researchgate.net |

| Benzylpicolinamide | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | 2-(4-Methoxyphenyl)benzylpicolinamide | 82 | researchgate.net |

| 3-Phenylpropanoic acid | 1-Iodo-2-nitrobenzene | Pd(OAc)₂ | 3-(2-Iodo-5-phenyl)propanoic acid | 75 | chinesechemsoc.org |

| Benzene (B151609) | 1-Bromo-4-(trifluoromethyl)benzene | Pd-diimine complex | 4-(Trifluoromethyl)-1,1'-biphenyl | 99 | acs.org |

| Fluorobenzene | 4-Bromo-N,N-dimethylaniline | Pd-diimine complex | 2-(4-(Dimethylamino)phenyl)fluorobenzene | 90 | acs.org |

| *Note: Examples with aryl bromides are included to illustrate the scope of direct arylation of simple arenes, a reaction class where aryl iodides are also utilized. |

Non-Palladium Catalyzed Cross-Coupling Reactions

While palladium catalysts are dominant in cross-coupling chemistry, there is growing interest in developing more sustainable and cost-effective methods using other transition metals. Copper, nickel, and iron have emerged as promising alternatives for catalyzing a variety of cross-coupling reactions involving aryl iodides.

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a less expensive alternative to palladium. Ligand-free copper(I) oxide (Cu₂O) has been shown to effectively catalyze the cross-coupling of alkynes with aryl iodides, tolerating a broad range of functional groups. organic-chemistry.org Copper(I) iodide (CuI) is also a versatile catalyst for Sonogashira-type couplings, C-S cross-coupling of thiols with aryl iodides, and Negishi couplings of diarylzinc reagents with aryl iodides. acs.orgrsc.orgorganic-chemistry.org These copper-catalyzed methods often proceed under ligand-free conditions, simplifying the reaction setup. uu.nl

Nickel-Catalyzed Reactions: Nickel catalysts are attractive due to their lower cost and unique reactivity. Nickel-catalyzed reductive cross-coupling reactions have been developed for the diastereoselective coupling of cycloalkyl iodides with aryl iodides. acs.org Nickel catalysis has also been employed for the C-N cross-coupling of aryl chlorides and N-nucleophiles under visible-light irradiation, a process that involves a halogen exchange with sodium iodide. rsc.org Furthermore, nickel can catalyze the reductive cross-coupling of aryl iodides with trifluoromethyl oxirane, providing access to valuable trifluoromethylated compounds. acs.org The unique reactivity of nickel has also been leveraged in stereoconvergent cross-couplings of epoxides and aziridines with aryl iodides. ucla.edu

Iron-Catalyzed Reactions: Iron is an earth-abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst for cross-coupling reactions. Iron-catalyzed cross-couplings of bis-(aryl)manganese nucleophiles with alkenyl iodides and bromides have been reported. nih.gov Iron salts have also been shown to be effective precatalysts for a range of cross-coupling reactions involving Grignard reagents with aryl chlorides, triflates, and tosylates, although the corresponding bromides and iodides can be prone to reduction. acs.org Iron pincer complexes have been studied as catalysts in alkyl-aryl Kumada coupling reactions, providing insights into the mechanism of iron-catalyzed cross-couplings. acs.org Additionally, a heterogeneous iron catalyst has been developed for the selective olefination of aryl iodides. rsc.org

The table below summarizes examples of non-palladium catalyzed cross-coupling reactions of aryl iodides.

| Aryl Iodide | Coupling Partner | Catalyst | Reaction Type | Product | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Cu₂O | Sonogashira-type | Diphenylacetylene | 94 | organic-chemistry.org |

| Iodobenzene | Thiophenol | CuI | C-S Coupling | Diphenyl sulfide | 98 | uu.nl |

| 4-Iodoanisole | Diphenylzinc | CuI | Negishi Coupling | 4-Methoxybiphenyl | 87 | organic-chemistry.org |

| 4-Iodotoluene | tert-Butyl((2-iodocyclohexyl)oxy)dimethylsilane | Ni(acac)₂ | Reductive Coupling | tert-Butyldimethyl((2-(p-tolyl)cyclohexyl)oxy)silane | 75 | acs.org |

| Iodobenzene | Trifluoromethyl oxirane | NiBr₂·diglyme | Reductive Coupling | 1-(Trifluoromethyl)-2-phenylethan-1-ol | 85 | acs.org |

| 4-Iodoacetophenone | (E)-1-Bromo-2-phenylethene | Fe(acac)₃ | C-C Coupling | 1-(4-((E)-2-Phenylethenyl)phenyl)ethan-1-one | 70 | nih.gov |

Mechanistic Investigations of Reactions Involving 1 Cyclopentyl 3 Iodobenzene Analogs

Elucidation of Catalytic Cycles in Transition Metal-Catalyzed Processes

The catalytic cycle is initiated by the oxidative addition of the aryl iodide, such as an analog of 1-cyclopentyl-3-iodobenzene, to a low-valent transition metal center, commonly palladium(0). youtube.comchemrxiv.org This step involves the insertion of the metal into the carbon-iodine bond, leading to the formation of a higher-valent organometallic complex, typically a Pd(II) species. youtube.com The kinetics of this step are influenced by several factors, including the nature of the aryl halide, the ligands on the metal, and the solvent.

The reactivity of aryl halides in oxidative addition generally follows the order: Ar-I > Ar-Br > Ar-Cl. wikipedia.orgrsc.org Therefore, this compound analogs are highly reactive substrates. The rate of oxidative addition can be accelerated by electron-withdrawing groups on the aromatic ring and decelerated by bulky ortho substituents due to steric hindrance. researchgate.net Kinetic studies have shown that the reaction is often first order in both the aryl halide and the palladium catalyst. researchgate.net The reactive species is typically a coordinatively unsaturated complex, for instance, Pd(PPh₃)₂, formed by ligand dissociation from a more stable precursor like Pd(PPh₃)₄. researchgate.netacs.org

| Factor | Effect on Reaction Rate | Example/Observation |

|---|---|---|

| Nature of Halide | I > Br > Cl > F | Aryl iodides are generally the most reactive substrates. wikipedia.orgrsc.org |

| Electronic Effects | Electron-withdrawing groups on the aryl halide increase the rate. | Hammett plots show a positive rho (ρ) value. researchgate.net |

| Steric Effects | Bulky groups near the reaction center decrease the rate. | Ortho-substituted aryl halides react slower than para-substituted ones. researchgate.net |

| Ligand Properties | Bulky, electron-donating ligands can facilitate the reaction. | Phosphine (B1218219) ligands like P(t-Bu)₃ are effective. acs.org |

| Solvent Polarity | More polar solvents can stabilize the transition state. | DFT studies have investigated the role of solvation. acs.org |

Following oxidative addition, the transmetalation step occurs, which involves the transfer of an organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) to the palladium(II) complex. youtube.comresearchgate.net This step is crucial for introducing the second organic partner into the catalytic cycle. The mechanism of transmetalation can be complex and is highly dependent on the nature of the organometallic reagent, the base, and the ligands. researchgate.netresearchgate.net

In Suzuki-Miyaura coupling, which utilizes organoboron reagents, a base is required to activate the boronic acid. researchgate.net The base can coordinate to the boron atom, forming a more nucleophilic "ate" complex, or it can replace the halide ligand on the palladium center to form a palladium-hydroxo or -alkoxo complex, which then reacts with the boronic acid. researchgate.netresearchgate.net This leads to the formation of a new organopalladium intermediate where both organic groups are attached to the metal center. youtube.com The choice of base and solvent can significantly impact the efficiency of this step. researchgate.net

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired carbon-carbon or carbon-heteroatom bond, and the palladium catalyst is regenerated in its low-valent state, typically Pd(0). youtube.comyoutube.com This step is generally facile and irreversible. The rate of reductive elimination can be influenced by the nature of the ligands and the steric and electronic properties of the organic groups being coupled. Bulky ligands and electron-donating groups on the palladium center can promote this step. acs.org

In some cases, competing pathways such as β-hydride elimination can occur, particularly if the organic groups have β-hydrogens. libretexts.org However, for the coupling of aryl groups, reductive elimination is the dominant pathway leading to the formation of the biaryl product. acs.org

Role of Ligands, Bases, and Additives in Reaction Pathways

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. acs.org Bulky, electron-rich ligands generally promote oxidative addition and reductive elimination. acs.org The specific choice of ligand can also prevent catalyst deactivation and influence the regioselectivity and stereoselectivity of the reaction. nih.gov

Bases: In many cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, a base is essential. wikipedia.orgwikipedia.orgresearchgate.net The base can serve multiple purposes, including neutralizing the acid generated during the reaction, activating one of the coupling partners (as in Suzuki coupling), and facilitating the regeneration of the active catalyst. researchgate.netlibretexts.org The strength and nature of the base (e.g., inorganic vs. organic) can significantly affect the reaction rate and yield. researchgate.net

Additives: Additives, such as salts (e.g., copper(I) salts in Sonogashira coupling) or phase-transfer agents, can have a profound impact on the reaction. wikipedia.org Copper(I) iodide is a common co-catalyst in Sonogashira reactions, where it is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org In other cases, additives can help to solubilize reagents or stabilize the catalyst.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are challenging due to their often transient and reactive nature. However, various spectroscopic techniques and computational methods have been employed to gain insights into these species. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography have been used to identify and characterize stable or long-lived intermediates. researchgate.net For example, the oxidative addition product, an arylpalladium(II) halide complex, can sometimes be isolated and characterized. researchgate.net Computational studies, particularly density functional theory (DFT), have become invaluable tools for modeling reaction pathways and predicting the structures and energies of transition states and intermediates that are difficult to observe experimentally. acs.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the detailed mechanism of a reaction and for identifying the rate-determining step. By systematically varying the concentrations of reactants, catalyst, ligands, and additives and monitoring the reaction rate, a rate law can be determined. acs.org This information provides valuable clues about the species involved in the rate-determining step. For instance, an inverse dependence on ligand concentration suggests that ligand dissociation precedes the rate-determining step. researchgate.net Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to monitor the progress of the reaction and determine reaction rates. acs.org

| Technique | Information Obtained |

|---|---|

| Kinetic Studies (e.g., GC, HPLC) | Reaction rates, rate laws, identification of the rate-determining step. acs.org |

| Spectroscopic Methods (NMR, MS) | Identification and characterization of stable intermediates. researchgate.net |

| X-ray Crystallography | Precise structural determination of isolable intermediates. |

| Computational Chemistry (DFT) | Modeling of reaction pathways, transition states, and intermediates. acs.org |

| Hammett and Taft Plots | Elucidation of electronic and steric effects on reaction rates. acs.org |

Theoretical and Computational Studies on 1 Cyclopentyl 3 Iodobenzene Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are used to determine the electronic structure of molecules, from which a wide range of properties, including reaction mechanisms, can be derived. benthamdirect.comacs.org In the context of 1-cyclopentyl-3-iodobenzene, DFT would be employed to model its behavior in various chemical transformations, such as cross-coupling reactions where the carbon-iodine bond is activated. ub.edursc.orgnih.gov These calculations can map out the entire potential energy surface of a reaction, identifying key intermediates and transition states that govern the reaction's progress. acs.orgresearchgate.net

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway that connects reactants and products. DFT calculations are instrumental in locating and optimizing the geometry of these fleeting structures. For a reaction involving this compound, such as a palladium-catalyzed cross-coupling, theorists would use DFT to model the structure of the transition state for the key oxidative addition step. acs.orgnih.gov

The energy of this transition state relative to the reactants determines the activation energy (ΔG‡), a crucial kinetic parameter. A lower activation energy implies a faster reaction rate. By calculating these energies, researchers can predict how changes to the reactants, catalysts, or reaction conditions will affect the reaction speed. Vibrational frequency calculations are also performed to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arkat-usa.org

Illustrative Data Table: Predicted Energetics for a Hypothetical Reaction

This table illustrates the type of data obtained from DFT calculations for a hypothetical reaction: this compound + Reagent → Product.

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.00 | 0.00 |

| TS1 | Transition State for C-I bond activation | +18.5 | +20.2 |

| Intermediate | Reaction Intermediate | -5.2 | -4.5 |

| TS2 | Transition State for subsequent step | +12.3 | +13.8 |

| Products | Final Products | -25.0 | -23.7 |

Analysis of Reaction Pathways and Energy Profiles

Once transition states are identified, they must be connected to the corresponding reactants and products to map the complete reaction pathway. This is typically achieved using Intrinsic Reaction Coordinate (IRC) calculations. arkat-usa.org An IRC calculation follows the minimum energy path downhill from a transition state, confirming that it correctly links the intended reactants and intermediates or products.

Most chemical reactions are performed in a solvent, which can significantly influence reactivity through stabilization of charged or polar species. Computational models must account for these solvent effects to provide realistic predictions. There are two primary approaches to modeling solvation: researchgate.net

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a characteristic dielectric constant. arkat-usa.orgnih.gov This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. rsc.orgmdpi.com This method is much more computationally demanding but can capture specific solute-solvent interactions like hydrogen bonding, which might be crucial in certain reaction mechanisms.

For reactions of this compound, the choice of solvent model would be critical. An implicit model might be sufficient for nonpolar solvents, but an explicit model could be necessary to accurately describe reactions in polar, protic solvents where specific interactions with reactants or catalysts are possible. mdpi.com

When studying intermolecular interactions, such as the binding of this compound to a catalyst, a potential source of error in calculations is the Basis Set Superposition Error (BSSE). wikipedia.org This error arises because the basis functions of one molecule can be "borrowed" by the other to artificially lower its energy, leading to an overestimation of the interaction energy. mdpi.comuni-muenchen.de

To correct for this, the counterpoise correction method is commonly used. wikipedia.org In this method, the energies of the individual molecules (monomers) are calculated using the full basis set of the entire complex (by defining the atoms of the other molecule as "ghost" atoms with basis functions but no nuclei or electrons). q-chem.com This ensures that the energies of the monomers and the complex are calculated at a comparable level, providing a more accurate interaction energy. nih.gov This correction would be essential for accurately determining the binding energy between this compound and a transition metal catalyst.

Quantum Chemical Descriptors for Reactivity and Selectivity Predictions

Beyond modeling entire reaction pathways, DFT can be used to calculate a variety of molecular properties, known as quantum chemical descriptors, that help predict reactivity and selectivity. mdpi.com These descriptors are derived from the electronic structure of the ground-state molecule and can offer quick insights without the need for computationally expensive transition state searches.

Key descriptors for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Local Reactivity Descriptors: Fukui functions or condensed-to-atom descriptors can be calculated to predict the most reactive sites within the molecule. For this compound, these could identify which carbon atom is most susceptible to nucleophilic attack or which hydrogen is most likely to be abstracted. researchgate.netnih.gov

Illustrative Data Table: Calculated Quantum Descriptors for this compound

This table shows representative quantum chemical descriptors that would be calculated to predict the molecule's reactivity.

| Descriptor | Value (Illustrative) | Interpretation |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability |

| Electrophilicity Index (ω) | 1.5 | Measures electrophilic character |

| Fukui Index (f-) on C-I carbon | 0.25 | High value suggests susceptibility to nucleophilic attack |

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

While DFT calculations are excellent for studying static structures and energy profiles, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and binding events. mdpi.com

Spectroscopic Characterization Methodologies in Research on 1 Cyclopentyl 3 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1-cyclopentyl-3-iodobenzene, providing unambiguous evidence for its molecular framework through the analysis of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring, being in different chemical environments, would likely appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The proton at the C2 position, situated between the two substituents, would be the most deshielded. The protons at the C4, C5, and C6 positions would show characteristic ortho, meta, and para couplings. The cyclopentyl group's protons would be observed in the upfield region, generally between δ 1.5 and 3.5 ppm. The methine proton (the one directly attached to the benzene ring) would be the most downfield of the aliphatic signals, likely appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclopentyl ring would produce overlapping multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, eleven distinct signals are expected. The carbon atom attached to the iodine (C3) would be significantly shielded due to the heavy atom effect of iodine, appearing at a lower chemical shift (around 95 ppm) compared to the other aromatic carbons. The carbon atom bonded to the cyclopentyl group (C1) would also have a characteristic chemical shift. The remaining aromatic carbons would appear in the typical range of δ 120-140 ppm. The carbons of the cyclopentyl group would be found in the aliphatic region of the spectrum, with the methine carbon appearing further downfield than the methylene carbons.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the definitive assignment of all proton and carbon signals.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons, helping to unravel the complex splitting patterns, and also confirm the connectivity within the cyclopentyl ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the connection between the cyclopentyl group and the benzene ring, by observing a correlation between the cyclopentyl methine proton and the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and may differ from experimental values.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic | ||

| C1 | - | ~150 |

| C2 | Multiplet | ~138 |

| C3 | - | ~95 |

| C4 | Multiplet | ~130 |

| C5 | Multiplet | ~128 |

| C6 | Multiplet | ~135 |

| Cyclopentyl | ||

| C1' (CH) | Multiplet | ~45 |

| C2'/C5' (CH₂) | Multiplet | ~34 |

| C3'/C4' (CH₂) | Multiplet | ~26 |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, MS is employed to confirm the successful synthesis of the target molecule and to monitor the progress of the reaction.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₃I). The presence of iodine, which is monoisotopic with a mass of 127, simplifies the isotopic pattern of the molecular ion.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of the cyclopentyl group: A significant fragment would likely be observed corresponding to the loss of a cyclopentyl radical (•C₅H₉), resulting in an iodobenzene (B50100) cation at m/z 204.

Loss of iodine: Cleavage of the C-I bond, the weakest bond in the aromatic part of the molecule, would lead to a fragment corresponding to the cyclopentylbenzene (B1606350) cation at m/z 145. A peak at m/z 127 corresponding to the iodine cation (I⁺) might also be observed.

Fragmentation of the cyclopentyl ring: The cyclopentyl group can undergo fragmentation, leading to the loss of smaller neutral molecules like ethylene (B1197577) (C₂H₄), resulting in a series of smaller fragment ions.

Aromatic ring fragmentation: The stable aromatic ring is less prone to fragmentation, but some characteristic aromatic fragments may be observed at lower m/z values.

By monitoring the appearance of the molecular ion of the product and the disappearance of the molecular ions of the reactants over time, the progress of the synthesis can be effectively tracked.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: Intensities are qualitative predictions.)

| m/z | Predicted Fragment Ion | Predicted Relative Intensity |

| 272 | [C₁₁H₁₃I]⁺ (Molecular Ion) | Moderate |

| 204 | [C₆H₄I]⁺ | High |

| 145 | [C₁₁H₁₃]⁺ | High |

| 127 | [I]⁺ | Moderate to Low |

| 77 | [C₆H₅]⁺ | Low |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the aliphatic cyclopentyl group.

Aromatic C-H stretching: Weak to medium bands would be observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Stronger bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the cyclopentyl ring would appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C=C stretching (aromatic): A series of medium to weak absorptions would be present in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

C-H bending (aliphatic): Bending vibrations of the CH₂ groups in the cyclopentyl ring would be seen around 1465 cm⁻¹.

C-H bending (aromatic): Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene ring. For a 1,3-disubstituted benzene, strong absorptions are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.

C-I stretching: The C-I stretching vibration is expected to give rise to a weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR spectroscopy.

The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹.

The C-I bond is highly polarizable, and therefore the C-I stretching vibration is expected to produce a strong signal in the Raman spectrum.

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of this compound, confirming the presence of both the substituted aromatic ring and the cyclopentyl group.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are estimated values based on analogous compounds.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| Aliphatic C-H Bend | ~1465 | ~1465 |

| Aromatic Ring Breathing | Weak | Strong (~1000) |

| Aromatic C-H Bend (out-of-plane) | 810-750, 725-680 | Weak |

| C-I Stretch | 500-600 | Strong (500-600) |

X-ray Crystallography for Absolute Structure Determination (if applicable)

X-ray crystallography is a powerful technique that can provide the absolute three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, the precise positions of all atoms in the crystal lattice can be determined, yielding detailed information about bond lengths, bond angles, and intermolecular interactions.

For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. If a suitable crystal could be grown, X-ray crystallography would provide the most definitive structural proof, confirming the connectivity of the atoms and the substitution pattern on the benzene ring. It would also reveal the conformation of the cyclopentyl ring and its orientation relative to the aromatic ring in the solid state. However, as of the current body of scientific literature, there is no indication that an X-ray crystal structure for this compound has been determined.

Advanced Spectroscopic Techniques for Transient Species (e.g., Matrix Isolation Spectroscopy, Millimeter-wave Rotational Spectroscopy)

While standard spectroscopic techniques are sufficient for the characterization of stable molecules like this compound, advanced techniques are employed to study transient species, such as reaction intermediates or radicals, that may be formed during its synthesis or subsequent reactions.

Matrix Isolation Spectroscopy: This technique involves trapping highly reactive species in an inert, cryogenic matrix (typically a noble gas like argon) at very low temperatures (close to absolute zero). uc.edu This isolation prevents the reactive species from reacting with each other, allowing for their spectroscopic characterization, usually by IR or UV-Vis spectroscopy. acs.orgastrochem.org For example, if the synthesis of this compound were to proceed through a short-lived intermediate, matrix isolation could potentially be used to trap and identify this species.

Millimeter-wave Rotational Spectroscopy: This high-resolution gas-phase technique measures the rotational transitions of molecules. ugto.mx It provides extremely precise information about the molecular geometry, including bond lengths and angles, by determining the molecule's moments of inertia. ugto.mx While it is a powerful tool for structural determination of small, volatile molecules, its application to a relatively larger and less volatile molecule like this compound would be challenging. However, studies on similar molecules like iodobenzene have been successfully carried out using this technique, providing detailed structural parameters. ugto.mx

These advanced techniques, while not routinely used for the characterization of the final product, are invaluable for mechanistic studies and for understanding the fundamental properties of related reactive species.

Advanced Methodologies in Chemical Transformations Involving Aryl Iodides

Microwave-Assisted Organic Synthesis for Accelerated Cross-Coupling Reactions

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of reactions, particularly palladium-catalyzed cross-coupling reactions. scirp.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and enhancing purities. scirp.orgtechnologynetworks.com This technology is highly applicable to reactions involving aryl iodides, including Heck, Suzuki, and Sonogashira couplings. scirp.orgmdpi.com

For a substrate like 1-cyclopentyl-3-iodobenzene, microwave assistance can significantly expedite C-C bond formation. In a typical Heck reaction, the aryl iodide is coupled with an olefin. researchgate.net Microwave promotion under ligand-free and solvent-free conditions with a catalyst like palladium acetate (B1210297) can lead to rapid and efficient synthesis. mdpi.comresearchgate.net Similarly, Sonogashira couplings of aryl iodides with terminal alkynes are greatly enhanced by microwave irradiation, often proceeding in minutes with excellent yields. nih.govnih.gov This efficiency is particularly advantageous for constructing complex molecules where the cyclopentyl-benzene scaffold is a key building block. The weaker C-I bond in aryl iodides compared to C-Br or C-Cl bonds makes them particularly reactive and well-suited for these rapid, microwave-assisted transformations. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Heck Reaction for this compound

| Parameter | Conventional Heating | Microwave Irradiation |

| Reactants | This compound, Styrene | This compound, Styrene |

| Catalyst | Pd(OAc)₂ (0.05 mol%) | Pd(OAc)₂ (0.05 mol%) |

| Base | K₃PO₄ | K₃PO₄ |

| Reaction Time | 8-12 hours | 20-25 minutes mdpi.com |

| Yield | Moderate to Good | High to Excellent technologynetworks.com |

| Conditions | Thermal heating (e.g., 100 °C) | 300 W irradiation mdpi.comnih.gov |

Photoredox Catalysis and Visible-Light-Induced Transformations of Aryl Iodides

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under exceptionally mild conditions. nih.govrsc.org This methodology is particularly effective for the transformation of aryl iodides. nih.gov Upon excitation by visible light, a photoredox catalyst can induce a single-electron transfer (SET) to the aryl iodide, generating an aryl radical. nih.govrsc.orgacs.org This highly reactive intermediate can then participate in a variety of bond-forming reactions.

For this compound, this approach opens pathways for transformations that are challenging under traditional thermal conditions. For instance, visible-light-induced cross-coupling with hydrazones can proceed without the need for transition metals or external photosensitizers, offering a greener alternative to classical methods. nih.govrsc.org The reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between the hydrazone anion and the aryl iodide. nih.govrsc.org Furthermore, photoredox catalysis can be combined with transition metals like palladium or nickel to achieve novel reactivity, such as C-H functionalization. nih.govnih.govrsc.org An aryl radical generated from this compound can be intercepted by a nickel catalyst to functionalize α-amino C-H bonds, or participate in palladium-catalyzed intramolecular C-H arylation. nih.govrsc.org This strategy allows for the direct arylation of unactivated C-H bonds, a significant challenge in synthetic chemistry. nih.govacs.org

Table 2: Scope of Visible-Light-Induced Arylation with this compound

| Coupling Partner | Reaction Type | Catalyst System | Product Type |

| Hydrazone | Metal-Free Cross-Coupling | Visible Light (Blue LEDs) | Alkylated Arene nih.govrsc.org |

| Arene (e.g., Benzene) | Homolytic Aromatic Substitution | Ir(ppy)₃ / Visible Light | Biaryl acs.org |

| N-Aryl Amine | Ni/Photoredox Dual Catalysis | NiBr₂·diglyme / Ir-photocatalyst | α-Arylated Amine rsc.orgresearchgate.net |

| Alkan-1-one | Iodoarene-directed C-H Arylation | Photoredox Catalyst | β-Aryl Arylalkanone nih.gov |

Flow Chemistry Approaches for Continuous Synthesis and Process Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. acs.orgacs.orgthieme-connect.com These features make it an ideal platform for optimizing palladium-catalyzed cross-coupling reactions involving aryl iodides. thieme-connect.commdpi.com

The synthesis of biaryl compounds via Suzuki-Miyaura coupling of this compound with a suitable boronic acid can be efficiently performed in a continuous flow system. mdpi.combcrec.id By pumping the reactants, base, and a solution of a palladium catalyst through a heated microreactor or packed-bed reactor, high yields can be achieved with significantly reduced residence times compared to batch reactions. mdpi.combcrec.id This approach allows for rapid optimization of reaction conditions such as temperature, flow rate, and catalyst loading. acs.orgacs.org Furthermore, the use of heterogeneous catalysts in packed-bed reactors simplifies product purification and catalyst recovery, integrating the separation process into a single step. acs.org This methodology has been successfully applied to various aryl halides, demonstrating its robustness and potential for industrial-scale production. mdpi.comchemistryviews.org

Sustainable Catalysis and Catalyst Recycling Strategies in Palladium Chemistry

The high cost and toxicity of palladium necessitate the development of sustainable catalytic systems and efficient catalyst recycling strategies. google.commdpi.com For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which is fundamental for creating biaryl structures from precursors like this compound, catalyst reusability is a key concern for green chemistry. mdpi.commdpi.com

One successful approach involves the use of heterogeneous palladium catalysts, where the palladium is supported on materials like charcoal, polymers, or mesoporous silica. mdpi.comresearchgate.net These catalysts can be easily recovered by filtration after the reaction and reused multiple times with minimal loss of activity. mdpi.comresearchgate.net For example, microencapsulated palladium catalysts, such as Pd EnCat™, have shown exceptional reusability in Suzuki reactions, maintaining high yields over numerous cycles. mdpi.comaau.dk Another strategy is the group-assisted purification (GAP) method, which allows for the simple reclamation and reuse of homogeneous catalysts. acs.org These approaches not only reduce the cost of synthesis but also minimize palladium contamination in the final product, a critical consideration in the pharmaceutical industry. mdpi.com

Table 3: Recyclability of Pd EnCat™ 30 in a Suzuki Coupling Reaction

| Reaction Cycle | Substrates | Yield (%) |

| 1 | This compound, Phenylboronic acid | >95% |

| 5 | This compound, Phenylboronic acid | >95% |